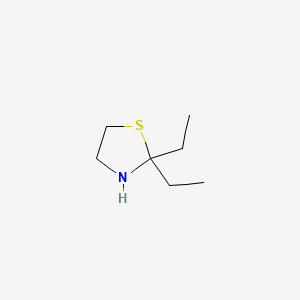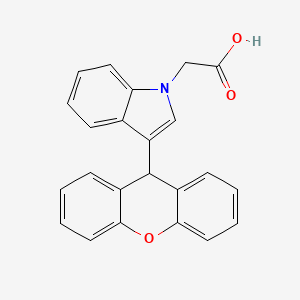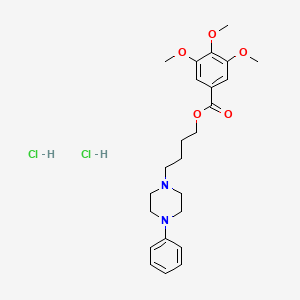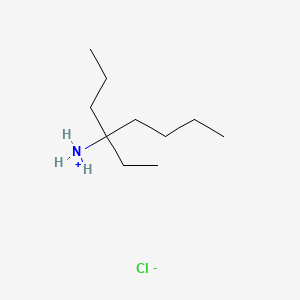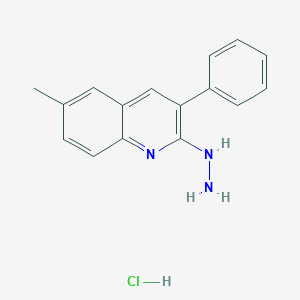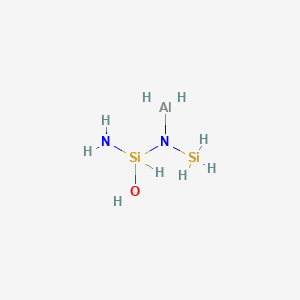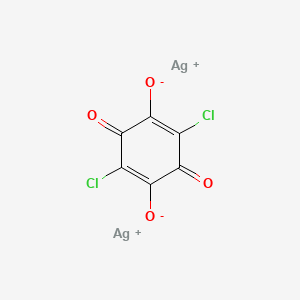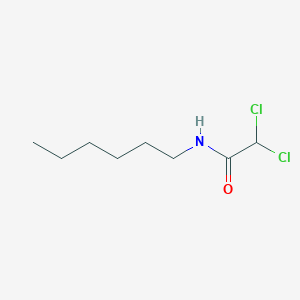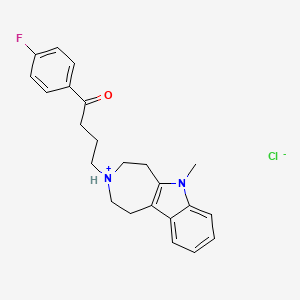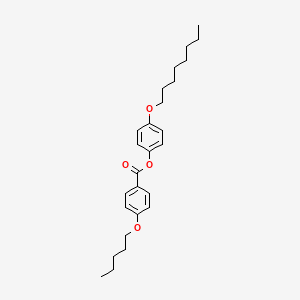
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is a chemical compound known for its applications in liquid crystal technology. It is characterized by its molecular formula C26H36O4 and a molecular weight of 412.56 g/mol . This compound is notable for its mesophase behavior, which includes a crystalline phase at 52°C and a nematic phase at 85°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate typically involves the esterification of 4-n-octyloxyphenol with 4-n-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and phenols.
Reduction: Alcohols and phenols.
Substitution: Alkylated phenols and benzoates.
Scientific Research Applications
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a mesogen in the study of liquid crystal phases and their transitions.
Biology: Employed in the development of biosensors due to its liquid crystalline properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the manufacture of advanced display technologies and optical devices
Mechanism of Action
The mechanism of action of 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is primarily related to its ability to form liquid crystalline phases. These phases can influence the alignment and orientation of molecules, which is crucial in applications such as display technologies and sensors. The molecular targets and pathways involved include interactions with other mesogenic compounds and the formation of ordered structures at specific temperatures .
Comparison with Similar Compounds
Similar Compounds
- 4-n-Octyloxyphenyl 4-n-butoxybenzoate
- 4-n-Octyloxyphenyl 4-n-hexyloxybenzoate
- 4-n-Decyloxyphenyl 4-n-pentyloxybenzoate
Uniqueness
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is unique due to its specific mesophase behavior and the temperature ranges at which these phases occur. This makes it particularly suitable for applications requiring precise control of molecular alignment and phase transitions .
Properties
Molecular Formula |
C26H36O4 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3 |
InChI Key |
VDTCVKLVMVTSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


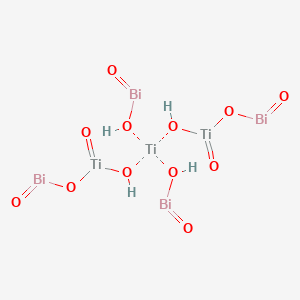
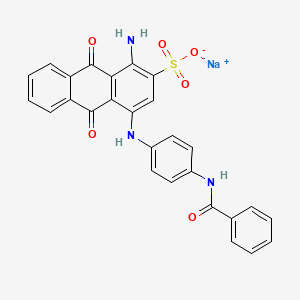
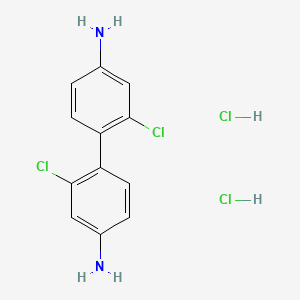
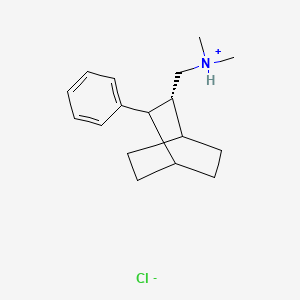
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
